Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 178311-45-0
VCID: VC0061761
InChI: InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H
SMILES: CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl
Molecular Formula: C11H22Cl2N2O2
Molecular Weight: 285.209

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride

CAS No.: 178311-45-0

Cat. No.: VC0061761

Molecular Formula: C11H22Cl2N2O2

Molecular Weight: 285.209

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride - 178311-45-0

Specification

CAS No. 178311-45-0
Molecular Formula C11H22Cl2N2O2
Molecular Weight 285.209
IUPAC Name ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride
Standard InChI InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H
Standard InChI Key ZQOQLJHDDVRHFT-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl

Introduction

Chemical Identity and Properties

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is identified by CAS number 178311-45-0. It is a complex organic compound with the molecular formula C11H22Cl2N2O2 and a molecular weight of 285.209 g/mol. The compound's IUPAC name, ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride, reflects its core structural components.

Table 1.1: Chemical Identity Parameters

ParameterValue
CAS Number178311-45-0
Molecular FormulaC11H22Cl2N2O2
Molecular Weight285.209 g/mol
IUPAC Nameethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride

As a dihydrochloride salt, this compound likely demonstrates enhanced water solubility compared to its free base form, a characteristic that makes it potentially valuable for pharmaceutical formulations where aqueous solubility is advantageous.

Structural Characteristics

The molecular architecture of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride features several key structural elements that contribute to its chemical behavior and potential biological activity:

  • A piperidine ring - a six-membered heterocyclic ring containing one nitrogen atom

  • An azetidine ring - a four-membered heterocyclic ring containing one nitrogen atom

  • An ethyl ester group - attached to the piperidine ring at the 4-position

  • Two hydrochloride moieties - forming the dihydrochloride salt

The unique spatial arrangement created by the connection between the piperidine and azetidine rings, coupled with the presence of the ethyl ester group, establishes a distinctive chemical scaffold that may enable specific interactions with biological targets.

Synthesis and Preparation

StageProcessConsiderations
1Piperidine component synthesisRegioselective functionalization at 4-position
2Azetidine component preparationRing strain management during synthesis
3Coupling reactionSelective N-alkylation conditions
4Salt formationControlled addition of HCl to form dihydrochloride

Purification Methods

Standard purification techniques for similar organic compounds typically include recrystallization, column chromatography, and salt formation. The dihydrochloride salt form of this compound may facilitate purification through recrystallization from appropriate solvent systems, as amine hydrochloride salts often exhibit crystallinity that can be exploited for purification purposes.

Therapeutic AreaPotential ApplicationStructural Rationale
NeurologyAnalgesic agentsPiperidine scaffold present in several pain medications
PsychiatryAntipsychotic compoundsPiperidine derivatives show effects on CNS pathways
ImmunologyAnti-inflammatory agentsRelated heterocyclic structures demonstrate anti-inflammatory activity

Current Research Trends

Comparative Analysis

While specific research directly focusing on Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is limited in the available literature, comparison with related compounds can provide insight into its potential applications.

For instance, related compounds like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride have been utilized in synthetic pathways leading to heterocyclic compounds with potential biological activity . This suggests that Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride might similarly serve as a valuable synthetic intermediate in the preparation of complex heterocyclic systems.

Table 5.1: Comparative Analysis with Related Compounds

CompoundStructural SimilarityResearch Application
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloridePiperidine core with ethyl esterPrecursor in heterocyclic synthesis
N-ethyl-3-azetidinamine dihydrochlorideAzetidine componentBuilding block for pharmaceutical intermediates

Future Research Directions

Based on the structural features of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride, several promising research directions could be pursued:

  • Medicinal Chemistry: Systematic modification of the core structure to develop structure-activity relationships and potentially identify novel bioactive compounds

  • Chemical Library Development: Incorporation into chemical libraries for high-throughput screening against various biological targets

  • Synthetic Methodology: Development of improved synthetic routes to this and related compounds containing both piperidine and azetidine functionalities

  • Pharmacokinetic Studies: Investigation of metabolic pathways and stability profiles to assess potential as a drug candidate or precursor

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